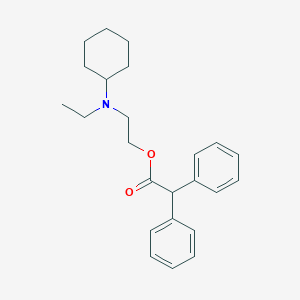

![molecular formula C13H16N2O3 B098139 1-Cbz-[1,4]diazepan-5-one CAS No. 18158-16-2](/img/structure/B98139.png)

1-Cbz-[1,4]diazepan-5-one

Descripción general

Descripción

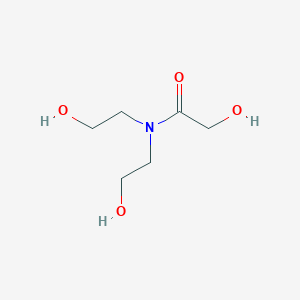

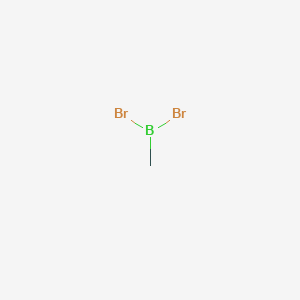

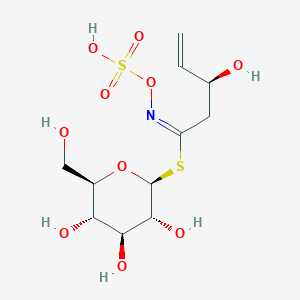

1-Cbz-[1,4]diazepan-5-one, also known as benzyl 5-oxo-1,4-diazepane-1-carboxylate, is a chemical compound with the molecular formula C13H16N2O3 . It has a molecular weight of 248.28 . The compound is typically stored in a dry room at normal temperature .

Synthesis Analysis

The synthesis of 1-Cbz-[1,4]diazepan-5-one involves several steps. One method involves the reaction of p-nitrobenzene iodide with benzyl 5-oxo-1,4-diazepane-1-carboxylate in the presence of copper and potassium carbonate . The nitro group is then reduced using zinc powder and calcium chloride in ethanol . Another method involves the reaction of 5-Homopiperazinon-HCl with aq. KOH, Et3N, and Benzyloxycarbonylchlorid .Molecular Structure Analysis

The molecular structure of 1-Cbz-[1,4]diazepan-5-one consists of a seven-membered ring with a chair-like conformation . The two rings are approximately perpendicular to one another .Physical And Chemical Properties Analysis

1-Cbz-[1,4]diazepan-5-one is a solid at room temperature . It has a density of 1.204±0.06 g/cm3 . The compound has a boiling point of 468.7±45.0 °C and a melting point of 110-112 °C .Aplicaciones Científicas De Investigación

Catalyst in Synthesis of Various Compounds

1-Cbz-[1,4]diazepan-5-one has been studied for its potential role as a catalyst in synthesizing various compounds. Notably, it has been used in the synthesis of β-lactams, β-amino acids, and β-keto esters .

Inhibitor of Monoamine Oxidase (MAO)

Researchers have explored the inhibitory effects of 1-Cbz-[1,4]diazepan-5-one on the enzyme monoamine oxidase (MAO). MAO is an enzyme that catalyzes the oxidation of monoamines, which are neurotransmitters. By inhibiting this enzyme, 1-Cbz-[1,4]diazepan-5-one could potentially be used in the treatment of various neurological disorders .

Inhibitor of Acetylcholinesterase (AChE)

1-Cbz-[1,4]diazepan-5-one has also been studied for its potential as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that breaks down acetylcholine, a neurotransmitter that plays a key role in muscle contraction and other bodily functions. Inhibiting AChE could potentially be used in the treatment of diseases like Alzheimer’s .

Construction of Chiral 1,4-Diazepanes

1-Cbz-[1,4]diazepan-5-one has been used in the construction of chiral 1,4-diazepanes of pharmaceutical importance via imine reductase-catalyzed intramolecular reductive amination of the corresponding aminoketones .

Proteomics Research

1-Cbz-[1,4]diazepan-5-one is used as a biochemical for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could potentially be used to study protein interactions, identify proteins, and investigate post-translational modifications.

Synthesis of Natural Products and Pharmaceuticals

Chiral seven-membered nitrogen heterocycles, such as 1,4-diazepanes, have attracted great attention due to their wide application in the synthesis of natural products and pharmaceuticals . As such, 1-Cbz-[1,4]diazepan-5-one could potentially be used in the synthesis of these compounds.

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H315, H335, and H319, indicating that it can cause skin irritation, respiratory irritation, and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), seeking medical advice/attention if experiencing respiratory symptoms (P342+P311), and rinsing cautiously with water for several minutes if in eyes (P305+P351+P338) .

Mecanismo De Acción

Target of Action

It is structurally similar to diazepam, a well-known benzodiazepine . Benzodiazepines typically act on gamma-aminobutyric acid (GABA) receptors in the central nervous system . They enhance the effect of GABA, an inhibitory neurotransmitter, leading to sedative, muscle relaxant, anxiolytic, and anticonvulsant properties .

Mode of Action

Diazepam enhances the activity of GABA by binding to a specific site on the GABA-A receptor . This binding increases the frequency of chloride channel opening, leading to an influx of chloride ions and hyperpolarization of the neuron. The result is an overall decrease in neuronal excitability .

Biochemical Pathways

By enhancing GABA activity, benzodiazepines like diazepam can decrease neuronal excitability and produce a calming effect .

Pharmacokinetics

Diazepam, a structurally similar compound, is well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

Based on its structural similarity to diazepam, it may have sedative, muscle relaxant, anxiolytic, and anticonvulsant effects .

Propiedades

IUPAC Name |

benzyl 5-oxo-1,4-diazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c16-12-6-8-15(9-7-14-12)13(17)18-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWIFVWFHEUKZII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCNC1=O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375076 | |

| Record name | 1-cbz-[1,4]diazepan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cbz-[1,4]diazepan-5-one | |

CAS RN |

18158-16-2 | |

| Record name | 1-cbz-[1,4]diazepan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18158-16-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B98079.png)